2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
Description
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanylpropanoic acid moiety at position 2. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7(11(15)16)19-12-14-13-10(18-12)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVKOUUPWNZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and propanoic acid groups. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the propanoic acid moiety can facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Aromatic Substituents
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid: Replacing the methoxy group with a chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Chlorophenyl derivatives are often associated with stronger antibacterial activity due to improved cellular uptake .
Analogues with Heterocyclic Modifications
- 3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid: The pyridine ring introduces basicity, which could improve solubility in acidic environments and alter pharmacokinetic profiles compared to the methoxyphenyl variant .
Physicochemical Properties
Enzyme Inhibition
- α-Glucosidase Inhibition : The target compound’s methoxyphenyl group may confer moderate inhibition, but indole-containing analogues (e.g., 8q , IC50 = 49.71 µM) exhibit superior activity due to enhanced hydrophobic and π-π interactions .
- Lipoxygenase (LOX) Inhibition : Methoxyphenyl derivatives are less effective (e.g., 8b IC50 = 99.30 µM vs. standard baicalein at 22.4 µM), suggesting electron-donating groups are suboptimal for LOX binding .
- Butyrylcholinesterase (BChE) Inhibition : Chlorophenyl or indole substituents (e.g., 8g , IC50 = 31.62 µM) outperform methoxyphenyl derivatives, likely due to increased lipophilicity .
Antimicrobial Activity
- Chlorophenyl and nitrofuran-substituted oxadiazoles (e.g., 5-nitrofuran-2-yl derivatives) show potent antibacterial activity, attributed to nitro group redox cycling and ROS generation . The methoxyphenyl group’s electron-donating nature may reduce such effects.
Biological Activity
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- CAS Number : 415679-24-2
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various drug-resistant pathogens. The structure of this compound suggests that the oxadiazole ring may enhance its interaction with microbial targets.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Enterococcus faecalis (VRE) | 0.5 - 2 µg/mL |
| Escherichia coli | 8 - 64 µg/mL |
| Candida auris | 0.5 - 64 µg/mL |
These findings indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway.
Case Study: Inhibition of COX Enzymes
In a study examining the effects of various derivatives on COX activity, it was found that compounds similar to this compound showed significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating effective anti-inflammatory action .
The proposed mechanism involves the interaction of the oxadiazole moiety with specific receptors involved in inflammatory responses and microbial resistance. The sulfanyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and target engagement.
Table 2: Toxicological Profile Summary
| Parameter | Result |
|---|---|
| Cytotoxicity (IC50) | >100 µg/mL |
| Mutagenicity | Negative in Ames test |
| Acute Toxicity | Low (LD50 >2000 mg/kg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
